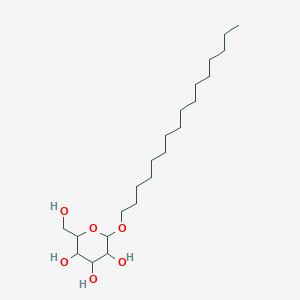![molecular formula C24H22N4O4S B14099155 N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14099155.png)
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group, a hydroxyphenyl group, and a pyrazole ring, making it a subject of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the sulfamoyl and hydroxyphenyl groups. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This step involves the reaction of aniline derivatives with sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Hydroxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of a nitro group may produce an amine.
Aplicaciones Científicas De Investigación
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[ethyl(phenyl)sulfamoyl]phenyl}acetamide
- N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-phenylacetamide
Uniqueness
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Propiedades
Fórmula molecular |
C24H22N4O4S |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H22N4O4S/c1-2-28(18-8-4-3-5-9-18)33(31,32)19-14-12-17(13-15-19)25-24(30)22-16-21(26-27-22)20-10-6-7-11-23(20)29/h3-16,29H,2H2,1H3,(H,25,30)(H,26,27) |
Clave InChI |
NQMAMMRMEPKPNZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Methoxyethyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099081.png)
![3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B14099085.png)
![7-Chloro-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099089.png)
![N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14099097.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14099103.png)
![6-Methoxy-1-(2-methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099105.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14099106.png)
![N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14099117.png)
![1-methyl-3-pentyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14099130.png)
![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099143.png)
![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B14099156.png)
![N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B14099162.png)

